The compounds synthesized in the first paper have potential applications in the treatment of inflammatory diseases, particularly those affecting the intestinal and respiratory tracts. The high receptor affinity and rapid biotransformation rate of the 22R-epimer of 6 alpha,9 alpha-difluoro derivatives suggest that these steroids could be more effective and have fewer side effects than current treatments1.
In the field of oncology, the second paper discusses the synthesis of novel 3beta, 7alpha, 11alpha-trihydroxy-pregn-21-benzylidene-5-en-20-one derivatives. These derivatives have shown remarkable cytotoxic activities against EC109 cells, indicating their potential use as anti-cancer agents. The absolute configuration of these compounds was confirmed by single-crystal X-ray analysis, which is crucial for understanding their interactions with biological targets2.
Steroidal anesthetics represent another area of application. The third paper describes the synthesis of steroidal compounds with potential anesthetic properties, such as 3alpha-hydroxy-5alpha-pregnane-11,20-dione-(21-14C) and its 21-acetate derivative. These compounds were prepared from radio-labelled intermediates, suggesting their use in both therapeutic applications and scientific research to track and understand their distribution and effects in the body3.
The anti-inflammatory effect of glucocorticosteroids, such as the ones studied in the first paper, is attributed to their ability to bind to glucocorticoid receptors with high potency. Structural modifications, like acetalization, can influence the pharmacokinetics of these steroids, potentially leading to a better therapeutic index. For instance, the synthesis of 6 alpha,9 alpha-difluoro-11 beta,21-dihydroxy-16 alpha,17 alpha-propylmethylenedioxypregn-4-ene-3,20-dione and its epimers has shown that these compounds have high receptor affinity and a rapid biotransformation rate in human liver S9 subcellular fractions, which may indicate an improved glucocorticosteroid profile for treating inflammatory diseases involving mucous membranes1.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: